molecular formula C13H13FN2O2S B2548745 (2E)-[(2-fluorophenyl)sulfonyl](piperidin-2-ylidene)acetonitrile CAS No. 1454881-43-6

(2E)-[(2-fluorophenyl)sulfonyl](piperidin-2-ylidene)acetonitrile

Cat. No.: B2548745
CAS No.: 1454881-43-6
M. Wt: 280.32
InChI Key: HZSUMOVSXPMOBX-ACCUITESSA-N
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Description

(2E)-(2-Fluorophenyl)sulfonylacetonitrile (CAS: 1454881-43-6) is a nitrile-containing compound featuring a 2-fluorophenylsulfonyl group, a piperidin-2-ylidene moiety, and an E-configuration at the double bond. Its molecular formula is C₁₃H₁₃FN₂O₂S (MW: 280.32 g/mol), and it is typically synthesized via condensation reactions between 1-[(2-fluorophenyl)sulfonyl]acetone and S-methyllactim derivatives under heating (90°C, 6–8 hours) . The compound is commercially available at 90% purity, with prices ranging from $146 (1 mg) to $444 (100 mg) .

Properties

IUPAC Name

(2E)-2-(2-fluorophenyl)sulfonyl-2-piperidin-2-ylideneacetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2O2S/c14-10-5-1-2-7-12(10)19(17,18)13(9-15)11-6-3-4-8-16-11/h1-2,5,7,16H,3-4,6,8H2/b13-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZSUMOVSXPMOBX-ACCUITESSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(=C(C#N)S(=O)(=O)C2=CC=CC=C2F)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN/C(=C(\C#N)/S(=O)(=O)C2=CC=CC=C2F)/C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-(2-fluorophenyl)sulfonylacetonitrile typically involves the reaction of 2-fluorobenzenesulfonyl chloride with piperidine-2-carboxaldehyde in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

(2E)-(2-fluorophenyl)sulfonylacetonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted fluorophenyl compounds.

Scientific Research Applications

(2E)-(2-fluorophenyl)sulfonylacetonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2E)-(2-fluorophenyl)sulfonylacetonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Core Structural Variations: Piperidine vs. Pyrrolidine Rings

The piperidine ring (6-membered) in the target compound is a key distinction from analogs like (2E,Z)-(2-fluorophenyl)sulfonylacetonitrile (3a, MW: 280.32 g/mol), which features a 5-membered pyrrolidine ring .

  • Synthetic Yields : The piperidine derivative is synthesized in 85% yield , while pyrrolidine analogs (e.g., 3a) achieve 96% yield , suggesting easier cyclization for smaller rings .
  • Biological Implications : Piperidine rings often enhance metabolic stability compared to pyrrolidines due to reduced ring strain and improved lipophilicity .

Substituent Effects on the Aromatic Ring

Methyl substituents on the phenyl ring significantly alter properties:

Compound Substituent Position Molecular Weight (g/mol) LC/MS [M+H]+ (Observed)
Target compound 2-Fluoro 280.32 280.4
(2E,Z)-3l 2-Fluoro-4-methyl 294.35 294.2
(2E,Z)-3o 2-Fluoro-5-methyl 308.37 308.4
  • Methyl Groups : Increase molecular weight by ~14 g/mol per methyl, enhancing hydrophobicity.
  • Synthetic Challenges : Methyl groups slightly reduce yields (e.g., 3o: 76% vs. target compound: 85%) due to steric hindrance .

Functional Group Modifications: Nitrile vs. Ester

Replacing the nitrile with an ester group, as in methyl (2E,Z)-(2-fluorophenyl)sulfonylacetate (3g, MW: 313.36 g/mol), impacts reactivity:

  • Hydrolysis Sensitivity : Esters (e.g., 3g) are prone to hydrolysis under acidic/basic conditions, whereas nitriles are more stable .
  • Synthetic Yield : The ester derivative 3g is synthesized in 42% yield , significantly lower than the nitrile analog (85%), reflecting challenges in esterification .

Heterocyclic Modifications

Introduction of fused heterocycles, such as in (2E)-piperidin-2-ylidene(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)acetonitrile (MW: 257.34 g/mol), alters electronic properties:

  • Commercial Viability : This analog is discontinued, suggesting issues with scalability or stability .

Physicochemical and Pharmacological Insights

  • Crystallographic Data : The target compound’s sulfonyl group participates in hydrogen bonding (e.g., S=O···H-N), influencing crystal packing and solubility . Analogs with methyl groups (e.g., 3l) exhibit disrupted H-bonding networks, reducing aqueous solubility .
  • Metabolic Stability : Fluorophenyl-sulfonyl groups, as seen in prasugrel metabolites, resist oxidative metabolism, enhancing pharmacokinetic profiles .
  • LC/MS Fragmentation : All analogs show [M+H]+ peaks matching calculated values, confirming structural integrity .

Biological Activity

The compound (2E)-(2-fluorophenyl)sulfonylacetonitrile is an organic molecule notable for its structural complexity and potential biological activities. Characterized by the presence of a fluorophenyl group, a sulfonyl moiety, and a piperidinylidene acetonitrile component, this compound has garnered interest in medicinal chemistry due to its promising pharmacological properties.

  • Molecular Formula: C13H13FN2O2S
  • Molecular Weight: 280.32 g/mol
  • Structural Features:
    • The fluorophenyl group enhances lipophilicity and stability.
    • The sulfonyl group contributes to the compound's reactivity.
    • The piperidinylidene moiety is crucial for biological interactions.

Anti-inflammatory Effects

Research indicates that (2E)-(2-fluorophenyl)sulfonylacetonitrile exhibits significant anti-inflammatory properties. It has been shown to inhibit nitric oxide secretion in macrophage cell lines, suggesting potential applications in treating inflammatory diseases.

Enzyme Inhibition Studies

A study involving fluorine-substituted piperidine derivatives, including (2E)-(2-fluorophenyl)sulfonylacetonitrile, demonstrated notable inhibitory effects on key enzymes such as:

  • α-glucosidase: This enzyme is crucial in carbohydrate metabolism. The compound exhibited extraordinary inhibitory activity compared to standard drugs like acarbose.
  • Cholinesterases: Inhibition of these enzymes is relevant for conditions like Alzheimer's disease .

Antioxidant Activity

The synthesized compounds, including (2E)-(2-fluorophenyl)sulfonylacetonitrile, were assessed for their antioxidant capabilities. The findings suggest that these compounds can mitigate oxidative stress, which is implicated in various chronic diseases .

Pharmacokinetic Properties

The pharmacokinetic profile of (2E)-(2-fluorophenyl)sulfonylacetonitrile is influenced by its piperidine structure, which may enhance bioavailability and therapeutic efficacy. Studies suggest that the presence of the fluorine atom improves interaction with biological targets compared to other halogenated derivatives.

Case Studies

StudyFindings
In vitro studies on macrophagesInhibition of nitric oxide secretion indicating anti-inflammatory potential
Enzyme inhibition assaysSignificant inhibition of α-glucosidase and cholinesterase; competitive inhibition observed for α-glucosidase
Antioxidant activity assessmentEffective in reducing oxidative stress markers in cellular models

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